molecular formula C4H3ClN2O3S B14843111 6-Chloropyrimidine-4-sulfonic acid

6-Chloropyrimidine-4-sulfonic acid

Cat. No.: B14843111
M. Wt: 194.60 g/mol
InChI Key: ZHCPNMIIRBDHEN-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4-sulfonic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 6-position and a sulfonic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimidine-4-sulfonic acid typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . Another approach involves the use of spinel chromite nanocatalysts for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using phosphorus oxychloride and other chlorinating agents. The use of efficient and green heterogeneous catalysts, such as spinel chromite, has been explored to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrimidine-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield pyrimidine N-oxides, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups .

Scientific Research Applications

6-Chloropyrimidine-4-sulfonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloropyrimidine-4-sulfonic acid include other chloropyrimidine derivatives such as:

  • 2-Chloropyrimidine
  • 4-Chloropyrimidine
  • 6-Chloropyrimidine

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a sulfonic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H3ClN2O3S

Molecular Weight

194.60 g/mol

IUPAC Name

6-chloropyrimidine-4-sulfonic acid

InChI

InChI=1S/C4H3ClN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10)

InChI Key

ZHCPNMIIRBDHEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)S(=O)(=O)O

Origin of Product

United States

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